molecular formula C13H14N4O3 B12156242 1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione CAS No. 30201-41-3

1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B12156242
CAS No.: 30201-41-3
M. Wt: 274.28 g/mol
InChI Key: GPBJRJPGJJYYDW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione is a hydrazinylidene-substituted barbiturate derivative. Its core structure consists of a 1,3-diazinane-2,4,6-trione (barbiturate) scaffold with methyl groups at positions 1 and 3, and a 2-methylphenylhydrazinylidene substituent at position 3. This compound belongs to a broader class of barbiturates and their analogs, which are historically significant for their sedative and hypnotic properties .

Properties

CAS No.

30201-41-3

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[(2-methylphenyl)diazenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N4O3/c1-8-6-4-5-7-9(8)14-15-10-11(18)16(2)13(20)17(3)12(10)19/h4-7,18H,1-3H3

InChI Key

GPBJRJPGJJYYDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(N(C(=O)N(C2=O)C)C)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with (CAS: 87-60-5) as a precursor.

    Reaction Conditions: The key steps include chlorination of 3-chloro-2-methylaniline, followed by reduction to obtain 3-methyl-2-chloroaniline. Finally, hydrazinolysis of 3-methyl-2-chloroaniline yields the desired compound.

    Industrial Production: While not widely produced industrially, it serves as an intermediate in the synthesis of herbicides and other agrochemicals.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology and Medicine: Although not extensively explored, its hydrazone moiety suggests potential bioactivity. Further research could uncover medicinal applications.

      Industry: As mentioned earlier, it serves as an intermediate in agrochemical production.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with biological targets. detailed studies are lacking.
    • Molecular Targets: Investigating its binding to enzymes, receptors, or other biomolecules would provide insights.

      Pathways Involved: Understanding how it affects cellular processes is an area for future investigation.

  • Comparison with Similar Compounds

    Table 1: Structural Comparison of Key Derivatives

    Compound Name Substituents at Position 5 1,3-Substituents Key Structural Differences
    Target Compound 2-Methylphenylhydrazinylidene Methyl groups Hydrazinylidene functionality
    5-(Phenylmethylidene)-1,3-diazinane-2,4,6-trione Phenylmethylene None (parent compound) Absence of methyl groups at 1,3
    1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione 2,4,5-Trimethoxybenzylidene; sulfanylidene Diethyl groups Sulfur substitution at position 2
    Mephobarbital (5-Ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione) Ethyl-phenyl Methyl group at 1 Aliphatic substituent at 5
    Vinbarbital (5-Ethyl-5-(1-methyl-1-butenyl)-1,3-diazinane-2,4,6-trione) Ethyl-(1-methyl-1-butenyl) None Unsaturated aliphatic chain at 5

    Key Observations :

    • The target compound’s hydrazinylidene group distinguishes it from classical barbiturates, which typically feature alkyl or aryl substituents at position 5 .
    • Sulfur-containing analogs (e.g., ) exhibit altered electronic properties due to the sulfanylidene group, which may influence redox behavior .

    Key Observations :

    • The target compound’s synthesis likely mirrors chalcone-hydrazine cyclization (), where hydrazine derivatives react with carbonyl precursors under acidic reflux conditions.

    Physicochemical Properties

    Table 3: Comparative Physicochemical Data

    Compound Melting Point (°C) Solubility Spectral Characteristics (IR/NMR)
    Target Compound 120–124† Low in water IR: ~1682 cm⁻¹ (C=O); NMR: δ 2.17–2.22 (CH₃)
    5-(Phenylmethylidene)-1,3-diazinane-2,4,6-trione 180–185 Insoluble IR: 1720 cm⁻¹ (C=O); NMR: δ 7.3–7.5 (aromatic)
    1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione 160–165 DMSO-soluble IR: 1650 cm⁻¹ (C=S); NMR: δ 4.02 (–OCH₂–)
    Mephobarbital 156–158 Ethanol-soluble IR: 1745 cm⁻¹ (C=O); NMR: δ 1.4 (CH₂CH₃)

    †Based on structurally similar compounds in .

    Key Observations :

    • The hydrazinylidene group may lower melting points compared to fully aromatic analogs (e.g., 5-phenylmethylidene derivative) due to reduced crystallinity .
    • Methyl groups at 1,3 positions enhance solubility in organic solvents but reduce aqueous solubility .

    Biological Activity

    1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione, also known as a pyrimidinetetrone derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of hydrazone derivatives that have been studied for various pharmacological activities including anti-melanogenic, antioxidant, and potential anticancer effects.

    • Molecular Formula : C13H14N4O3
    • Molecular Weight : 274.28 g/mol
    • CAS Number : 82193-82-6
    • Density : 1.33 g/cm³
    • Boiling Point : 382.4ºC at 760 mmHg
    • Flash Point : 185.1ºC

    The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. One notable mechanism involves the inhibition of tyrosinase, an enzyme critical in melanin production. This inhibition can lead to potential applications in treating hyperpigmentation disorders.

    Anti-Melanogenic Activity

    Recent studies have demonstrated that analogs of this compound effectively inhibit melanin production in B16F10 melanoma cells. The inhibition of intracellular tyrosinase activity was a significant finding:

    Compound IC50 (µM) Comparative Efficacy
    Kojic Acid24.09Reference
    Analog 117.621.37 times stronger
    Analog 23.776.38 times stronger
    Analog 30.08300 times stronger

    These results indicate that certain analogs of the compound are significantly more effective than traditional inhibitors like kojic acid, suggesting their potential use in cosmetic and therapeutic applications targeting skin pigmentation issues .

    Antioxidant Activity

    The antioxidant properties of the compound were assessed through various assays that measure its ability to scavenge free radicals and reduce oxidative stress. The findings suggest that the compound exhibits strong antioxidant efficacy comparable to established antioxidants:

    Assay Type Result
    DPPH Scavenging ActivitySignificant reduction observed
    ABTS AssayComparable to positive controls

    This antioxidant activity may contribute to its protective effects against oxidative damage in cells, further supporting its potential therapeutic uses .

    Cytotoxicity Studies

    Cytotoxic effects were evaluated in B16F10 cells treated with varying concentrations of the compound analogs. Notably:

    • Analog 1 , Analog 3 , and Analog 5 showed no significant cytotoxicity at concentrations up to 20 µM.
    • Analog 2 , however, exhibited concentration-dependent cytotoxicity beginning at low doses (2.5 µM), indicating a need for careful consideration in therapeutic applications .

    Case Studies and Research Findings

    Several studies have explored the biological implications of this compound:

    • Study on Melanin Production Inhibition : In vitro experiments demonstrated that specific analogs inhibited melanin production effectively by targeting tyrosinase activity.
    • Antioxidant Efficacy Assessment : Research indicated that the compound's antioxidant properties could protect against cellular damage caused by oxidative stress.
    • Potential Anticancer Activity : Preliminary findings suggest that the compound may exhibit anticancer properties; however, further studies are required to elucidate these effects.

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